molecular formula C20H19ClN2O4 B2642224 (3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲苯酮 CAS No. 2034500-49-5

(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲苯酮

货号 B2642224
CAS 编号: 2034500-49-5
分子量: 386.83
InChI 键: WPGRDFYPSWVOPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, also known as JNJ-7925476, is a small molecule antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that regulates various physiological processes such as arousal, feeding, and reward. OX1R is one of the two receptors for orexin, and its selective blockade has been proposed as a potential therapeutic strategy for sleep disorders, addiction, and other conditions.

科学研究应用

合成和结构分析

研究人员已经开发出合成与“(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲苯酮”相关的化合物的新方法,并通过光谱技术和晶体学分析它们的结构。这些化合物表现出多样化的化学结构和进一步生物应用研究的潜力。

  • Patel 等人(2011 年)对新型吡啶衍生物的合成进行了研究,这些衍生物对细菌和真菌表现出可变的抗菌活性,突出了此类化合物在开发新型抗菌剂中的潜力 (Patel、Agravat 和 Shaikh,2011 年)
  • Karthik 等人(2021 年)通过光谱技术和单晶 X 射线衍射表征了一种化合物,结果表明哌啶环采用椅式构象。这项研究提供了对类似化合物的分子结构和潜在相互作用的见解 (Karthik 等人,2021 年)

抗菌和抗增殖活性

一些研究重点关注与“(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲苯酮”在结构上相关的化合物的抗菌和抗增殖活性,强调了它们在治疗应用中的潜力。

  • Prasad 等人(2018 年)探索了一种新型生物活性杂环的抗增殖活性,为开发具有潜在癌症治疗应用的新型治疗剂奠定了基础 (Prasad 等人,2018 年)
  • Altalbawy(2013 年)合成了新型双-α,β-不饱和酮和相关化合物,并评估了它们的抗菌特性。这项研究指出了此类化合物在对抗微生物耐药性和开发新型抗菌药物中的用途 (Altalbawy,2013 年)

药理潜力

对与“(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(7-甲氧基苯并呋喃-2-基)甲苯酮”相关的化合物的研究还探索了它们的药理潜力,包括对它们与生物受体相互作用的研究以及它们对药物开发的影响。

  • Shim 等人(2002 年)研究了一种强效拮抗剂与 CB1 大麻素受体的分子相互作用,有助于理解受体-配体相互作用和受体特异性药物的开发 (Shim 等人,2002 年)

生化分析

Biochemical Properties

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis is a key biochemical reaction involving this compound .

Cellular Effects

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone effectively lowers plasma PCSK9 in humanized PCSK9 mice . This indicates that the compound has a significant effect on cellular processes, particularly those related to protein synthesis and regulation .

Molecular Mechanism

The molecular mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves the inhibition of PCSK9 protein synthesis . This is achieved through the compound’s active drug form, which binds to and inhibits the PCSK9 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone have been observed to change over time . For instance, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Dosage Effects in Animal Models

In animal models, the effects of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone vary with different dosages . For example, the compound effectively lowers plasma PCSK9 in humanized PCSK9 mice by 26/42/53% 5 hours post 100/300/500 mg/kg p.o .

Metabolic Pathways

The metabolic pathway of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone involves its conversion by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug then selectively inhibits PCSK9 protein synthesis .

Transport and Distribution

The transport and distribution of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone within cells and tissues are yet to be fully elucidated. Given that it is a liver-targeted prodrug , it is likely that it is transported and distributed to the liver where it is converted to its active form.

Subcellular Localization

The subcellular localization of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is not explicitly known. Given its role in inhibiting PCSK9 protein synthesis , it is likely that it localizes to the cytoplasm where protein synthesis occurs.

属性

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-6-2-4-13-10-18(27-19(13)17)20(24)23-9-3-5-14(12-23)26-16-7-8-22-11-15(16)21/h2,4,6-8,10-11,14H,3,5,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGRDFYPSWVOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。